tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields primary alcohols, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4R)-4-hydroxy-3-(2-methylphenyl)-1-piperidinecarboxylate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- tert-Butyl 4-chloro-1-piperidinecarboxylate
Uniqueness
tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is unique due to its specific structural configuration and the presence of both a tert-butyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)6-10-7-14(8-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t10-,11+/m1/s1 |
InChI Key |
YSHJJLOEKWOTLZ-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.